6-Amino-2-fluoro-3-(trifluoromethyl)phenol
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Overview
Description
6-Amino-2-fluoro-3-(trifluoromethyl)phenol is an organofluorine compound that contains a benzene ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoro-3-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nitration of 2-fluoro-3-(trifluoromethyl)phenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 6-nitro-2-fluoro-3-(trifluoromethyl)phenol
Reduction: Reformation of this compound
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
6-Amino-2-fluoro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function. The fluorine atom can participate in various interactions, such as halogen bonding, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)phenol
- 4-(trifluoromethyl)phenol
- 2-Fluoro-3-(trifluoromethyl)phenol
Uniqueness
6-Amino-2-fluoro-3-(trifluoromethyl)phenol is unique due to the presence of both an amino group and a fluorine atom on the benzene ring, in addition to the trifluoromethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
182500-31-8 |
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Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5F4NO/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2,13H,12H2 |
InChI Key |
LIHORUAALZXMLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)O)N |
Origin of Product |
United States |
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